N-Depropyl N-Benzyl Propafenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Depropyl N-Benzyl Propafenone is a chemical compound with the molecular formula C25H27NO3 and a molecular weight of 389.49 g/mol. It is used in the preparation of Propafenone analogues, which are known for their antimalarial properties. The compound is characterized by its white solid appearance and solubility in ethanol and methanol.
Méthodes De Préparation
The synthesis of N-Depropyl N-Benzyl Propafenone involves several steps. One common method includes the reaction of 1-[2-[2-Hydroxy-3-[(phenylmethyl)amino]propoxy]phenyl]-3-phenyl-1-propanone with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require specific temperatures and reaction times to achieve optimal yields. Industrial production methods may involve scaling up these reactions and optimizing them for higher efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
N-Depropyl N-Benzyl Propafenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions. The major products formed are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Applications De Recherche Scientifique
N-Depropyl N-Benzyl Propafenone has several scientific research applications:
Biology: The compound is investigated for its biological activity, particularly its antimalarial properties. Researchers study its effects on different biological systems and its potential as a therapeutic agent.
Medicine: this compound and its analogues are explored for their potential use in treating diseases, especially malaria. Their efficacy, safety, and mechanism of action are subjects of ongoing research.
Industry: The compound is used in the development of new drugs and chemical products. Its properties make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of N-Depropyl N-Benzyl Propafenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-Depropyl N-Benzyl Propafenone is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Propafenone: A class 1C antiarrhythmic agent used in the management of paroxysmal atrial fibrillation and ventricular arrhythmias
Flecainide: Another class 1C antiarrhythmic drug with similar properties but different chemical structure.
Lidocaine: A class 1B antiarrhythmic agent with local anesthetic properties.
These compounds share some similarities in their mechanisms of action and therapeutic applications but differ in their chemical structures and specific uses.
Activité Biologique
N-Depropyl N-Benzyl Propafenone, a derivative of the antiarrhythmic drug propafenone, has garnered attention for its unique biological activities. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is structurally related to propafenone, a Class 1C antiarrhythmic agent. The modification involves the removal of a propyl group and the addition of a benzyl group, which alters its pharmacokinetic and pharmacodynamic properties.
The primary mechanism of action for this compound involves the inhibition of sodium channels, particularly in cardiac tissues. This inhibition leads to a reduction in the upstroke velocity of action potentials, thereby stabilizing cardiac membranes and preventing arrhythmias. Additionally, it exhibits some degree of beta-adrenergic antagonism, further contributing to its antiarrhythmic effects .
Pharmacokinetics
This compound is metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP1A2. Its half-life ranges from 2 to 10 hours, with significant interindividual variability due to genetic polymorphisms affecting metabolic pathways .
Table 1: Pharmacokinetic Properties
Property | Value |
---|---|
Absorption | ~90% after oral administration |
Bioavailability | 5% - 50% (variable) |
Volume of Distribution | 252 L |
Protein Binding | 97% |
Metabolism | Hepatic (CYP3A4, CYP1A2) |
Elimination Half-life | 2 - 10 hours |
Biological Activity and Efficacy
Research indicates that this compound retains significant antiarrhythmic activity comparable to its parent compound. In vitro studies demonstrate its ability to inhibit sodium currents effectively, with potential implications for use in treating various arrhythmias.
Case Study: Arrhythmia Management
A clinical case involving a patient with paroxysmal atrial fibrillation illustrates the compound's efficacy. The patient was treated with propafenone derivatives, including this compound. After adjusting dosages due to side effects from other medications, the patient showed significant improvement in heart rhythm stability without adverse reactions .
Safety Profile and Side Effects
While generally well-tolerated, side effects can include bradycardia, hypotension, and gastrointestinal disturbances. Monitoring is essential, especially in patients with metabolic variations that may affect drug clearance .
Table 2: Reported Side Effects
Side Effect | Incidence (%) |
---|---|
Bradycardia | Variable |
Hypotension | Rare |
Gastrointestinal Disturbances | Common |
Propriétés
IUPAC Name |
1-[2-[3-(benzylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c27-22(18-26-17-21-11-5-2-6-12-21)19-29-25-14-8-7-13-23(25)24(28)16-15-20-9-3-1-4-10-20/h1-14,22,26-27H,15-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPMNSBIUSAYFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CNCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.